molecular formula C15H13BrO2 B1315464 1-[2-(Benzyloxy)-5-bromophenyl]ethanone CAS No. 69822-20-4

1-[2-(Benzyloxy)-5-bromophenyl]ethanone

Cat. No. B1315464
CAS RN: 69822-20-4
M. Wt: 305.17 g/mol
InChI Key: KXWRALKIRNASMG-UHFFFAOYSA-N
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Description

1-[2-(Benzyloxy)-5-bromophenyl]ethanone is a chemical compound with the molecular formula C16H15BrO3 . It has an average mass of 335.193 Da and a monoisotopic mass of 334.020447 Da .


Molecular Structure Analysis

The molecular structure of 1-[2-(Benzyloxy)-5-bromophenyl]ethanone consists of a benzene ring attached to an ethanone group, with a benzyloxy group and a bromine atom also attached to the benzene ring .


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm^3, a boiling point of 460.5±45.0 °C at 760 mmHg, and a flash point of 232.3±28.7 °C . It has a vapour pressure of 0.0±1.1 mmHg at 25°C and an enthalpy of vaporization of 72.1±3.0 kJ/mol .

Scientific Research Applications

Hydrogen-Bonding Patterns in Enaminones

1-[2-(Benzyloxy)-5-bromophenyl]ethanone analogues, like (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone, are characterized by unique hydrogen-bonding patterns. These patterns involve bifurcated intra- and intermolecular hydrogen bonds between secondary amine and carbonyl groups, forming hydrogen-bonded rings and centrosymmetric dimers. They also exhibit weak C-H...Br interactions, contributing to the stabilization of crystal structures (Balderson et al., 2007).

Chemical Synthesis and Protective Group Application

The synthesis of compounds like 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, closely related to 1-[2-(Benzyloxy)-5-bromophenyl]ethanone, has been achieved through halogen-exchange reactions. These synthesized compounds are effective chemical protective groups, demonstrating their utility in complex chemical synthesis (Li Hong-xia, 2007).

Medicinal Chemistry Applications

Research into benzyl phenyl ketone derivatives, which include 1-[2-(Benzyloxy)-5-bromophenyl]ethanone, has uncovered their potential as 5-hLOX inhibitors. Certain derivatives exhibit potent and selective inhibitory activities, suggesting therapeutic applications in diseases involving lipoxygenases. These compounds also display antioxidant and antibacterial properties, further underscoring their potential in medicinal chemistry (Vásquez-Martínez et al., 2019).

Photolytic Phenomena in Chemical Reactions

Investigations into the photolytic behavior of substances like 1-[2-(Benzyloxy)-5-bromophenyl]ethanone have shown no significant photolytic phenomena, whether in hydrogen-donated solvents like methanol or in nonpolar solvents such as benzene. This indicates stability under various solvent conditions, which is crucial for specific chemical processes (Li Hong-xia, 2007).

Structure and Reactivity Studies

Studiesinvolving compounds similar to 1-[2-(Benzyloxy)-5-bromophenyl]ethanone have explored their crystal structures and reactivity. For example, the crystal structure analysis of Nˊ-[(E)-1-(5-Bromo-2-Hydroxyphenyl)ethylidene]benzohy-drazide, a structurally related compound, revealed a monoclinic crystal system with specific cell data. These studies are vital for understanding the molecular interactions and potential applications in crystallography and material sciences (Zheng Chang-zheng, 2011).

In Silico Analysis and Biological Activity

In-depth structural analysis, including FT-IR, vibrational assignments, and molecular docking studies, have been conducted on compounds structurally akin to 1-[2-(Benzyloxy)-5-bromophenyl]ethanone. This research provides insights into their molecular structure and potential biological activities, underscoring the significance of these compounds in drug discovery and development (Y. Mary et al., 2015).

Anti-inflammatory Properties

Compounds like 1-[2-(Benzyloxy)-5-bromophenyl]ethanone have been studied for their anti-inflammatory activities. Research involving phenyl dimer compounds, which share structural similarities, indicates potential therapeutic applications in treating inflammation-related conditions (V. Singh et al., 2020).

Safety And Hazards

The safety data sheet for 1-[2-(Benzyloxy)-5-bromophenyl]ethanone suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment . In case of accidental release, it is recommended to avoid breathing mist, gas or vapours, ensure adequate ventilation, and evacuate personnel to safe areas .

properties

IUPAC Name

1-(5-bromo-2-phenylmethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO2/c1-11(17)14-9-13(16)7-8-15(14)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWRALKIRNASMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Br)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00497350
Record name 1-[2-(Benzyloxy)-5-bromophenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Benzyloxy)-5-bromophenyl]ethanone

CAS RN

69822-20-4
Record name 1-[2-(Benzyloxy)-5-bromophenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 1-(5-bromo-2-hydroxyphenyl)ethanone (505 mg, 2.348 mmol) and cesium carbonate (1339 mg, 4.11 mmol) in DMF (5 ml) was added benzyl bromide (0.351 ml, 2.94 mmol) and the resulting mixture was stirred overnight. The reaction mixture was diluted with EtOAc and washed 2 times with water, followed by brine. The organic layer was dried over sodium sulfate, filtered, and the solvent was evaporated under reduced pressure. The residue was purified by flash column chromatography on silica gel, eluting with EtOAc in hexanes to afford 709 mg of 1-[2-(benzyloxy)-5-bromophenyl]ethanone, 703 mg (2.304 mmol) of which were combined with BISPIN (731 mg, 2.88 mmol), PdCl2(dppf) (202 mg, 0.276 mmol), and potassium acetate (452 mg, 4.61 mmol) in 1,4-dioxane (2 ml)/DMSO (10 ml). The mixture was heated at 80° C. overnight. The solids were filtered through a silica plug washing with EtOAc. Water was added and the filtrate was extracted 3 times with EtOAc. The combined organics were washed with brine, dried over sodium sulfate, and concentrated. The residue was purified by flash column chromatography on silica gel, eluting with EtOAc in hexanes to afford 634 mg of 1-[2-(benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone. A mixture of 64 mg (0.182 mmol) of 1-[2-(benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone, 63 mg (0.105 mmol) of (4S,5R)-3-{[6-azetidin-1-yl-3-(5-chloro-2-methoxyphenyl)pyridin-2-yl]methyl}-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one (EXAMPLE 27), potassium carbonate (1M aqueous) (0.400 ml, 0.400 mmol), and 1,1′-bis(di-t-butylphosphino)ferrocene palladium dichloride (15 mg, 0.023 mmol) in 1,4-dioxane (1.5 ml) was heated at 120° C. with microwaves for 4 hours, then transferred to an oil bath at 120° C. overnight. The mixture was filtered through a silica plug, washing with EtOAc. The filtrate was concentrated and purified by flash column chromatography on silica gel, eluting with EtOAc in hexanes to afford the title compound. Mass spectrum (ESI) 790.6 (M+1).
Quantity
505 mg
Type
reactant
Reaction Step One
Quantity
1339 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.351 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Choo, M Jeon, VS Hong, J Lee - Quantitative Bio-Science, 2022 - dbpia.co.kr
PIM kinases, a family of serine/threonine kinases, are major downstream effectors of the Janus kinase/signal transducer and activator of transcription signaling cascade, which drive cell …
Number of citations: 0 www.dbpia.co.kr

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